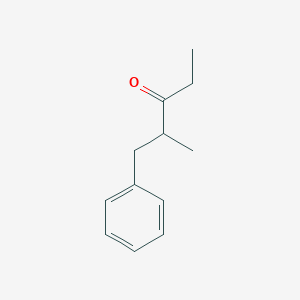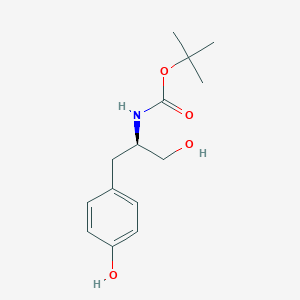
2-Methyl-5-nitrobiphenyl
Overview
Description
2-Methyl-5-nitrobiphenyl is an organic compound with the molecular formula C13H11NO2. It is a derivative of biphenyl, where a methyl group is attached to the second carbon and a nitro group is attached to the fifth carbon of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobiphenyl typically involves nitration of 2-methylbiphenyl. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions. The general reaction scheme is as follows:
2-Methylbiphenyl+HNO3→this compound+H2O
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow nitration processes. These processes offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced reactors and automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-Carboxy-5-nitrobiphenyl.
Reduction: 2-Methyl-5-aminobiphenyl.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-5-nitrobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Medicine: Research into its derivatives has shown potential in developing pharmaceuticals with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other materials that require specific aromatic structures.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitrobiphenyl involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the context of the study.
Comparison with Similar Compounds
2-Methylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobiphenyl: Lacks the methyl group, affecting its physical and chemical properties.
2-Methyl-4-nitrobiphenyl: The position of the nitro group changes, leading to different reactivity and applications.
Uniqueness: 2-Methyl-5-nitrobiphenyl is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct chemical reactivity and physical properties. This makes it valuable in targeted synthetic applications and research studies.
Properties
IUPAC Name |
1-methyl-4-nitro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-7-8-12(14(15)16)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOXRGLMICDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Furan-2-ylmethyl-(1-methyl-3-propan-2-ylpyrazol-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2935086.png)
![5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine](/img/structure/B2935089.png)

![2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2935091.png)



![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2935095.png)
![7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2935096.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2935101.png)



